molecular formula C14H17NO3 B12526516 N-(3-Acetylphenyl)-4-methyl-3-oxopentanamide CAS No. 805241-33-2

N-(3-Acetylphenyl)-4-methyl-3-oxopentanamide

Cat. No.: B12526516
CAS No.: 805241-33-2
M. Wt: 247.29 g/mol
InChI Key: MLBQMWFZLYGXIE-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-4-methyl-3-oxopentanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a 4-methyl-3-oxopentanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Acetylphenyl)-4-methyl-3-oxopentanamide typically involves the reaction of 3-acetylphenylamine with 4-methyl-3-oxopentanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the reaction chamber, and the product is continuously removed. This method offers advantages such as increased efficiency, better control over reaction conditions, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetylphenyl)-4-methyl-3-oxopentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

N-(3-Acetylphenyl)-4-methyl-3-oxopentanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-Acetylphenyl)-4-methyl-3-oxopentanamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Acetylphenyl)-4-methyl-3-oxopentanamide
  • N-(3-Acetylphenyl)-4-methylbenzenesulfonamide
  • Phenylacetone

Uniqueness

N-(3-Acetylphenyl)-4-methyl-3-oxopentanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

805241-33-2

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

N-(3-acetylphenyl)-4-methyl-3-oxopentanamide

InChI

InChI=1S/C14H17NO3/c1-9(2)13(17)8-14(18)15-12-6-4-5-11(7-12)10(3)16/h4-7,9H,8H2,1-3H3,(H,15,18)

InChI Key

MLBQMWFZLYGXIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC(=O)NC1=CC=CC(=C1)C(=O)C

Origin of Product

United States

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